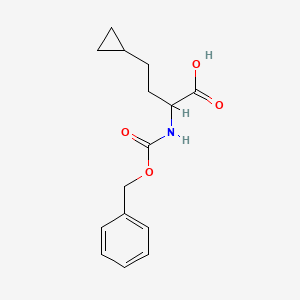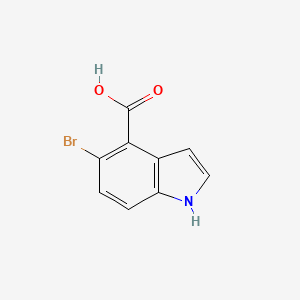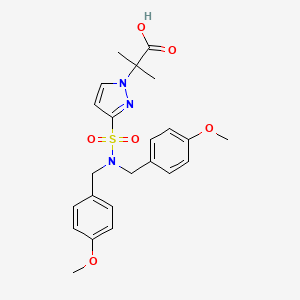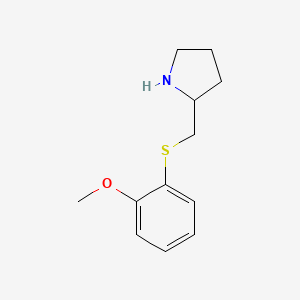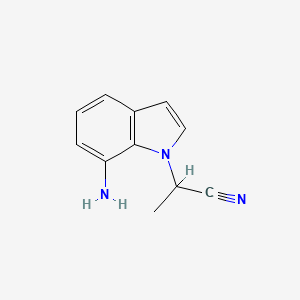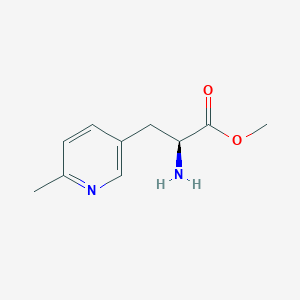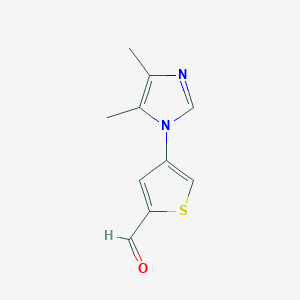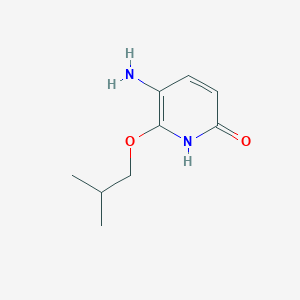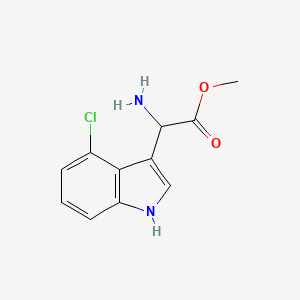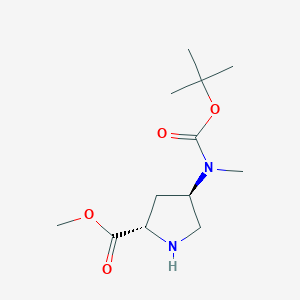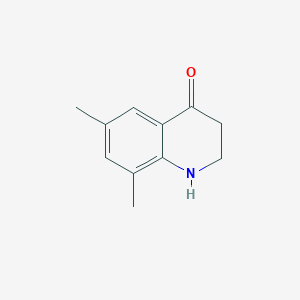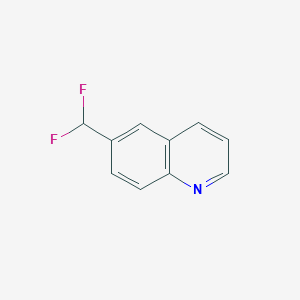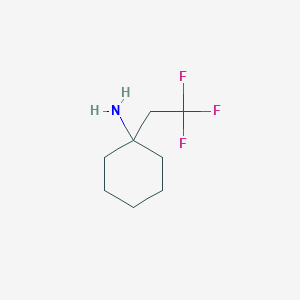
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexan-1-amine structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: This compound has a similar trifluoroethyl group but lacks the cyclohexane ring, making it less lipophilic.
Cyclohexanamine: This compound lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
The presence of the trifluoroethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H14F3N |
|---|---|
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-7(12)4-2-1-3-5-7/h1-6,12H2 |
Clave InChI |
WSBOWYZTUNRAOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


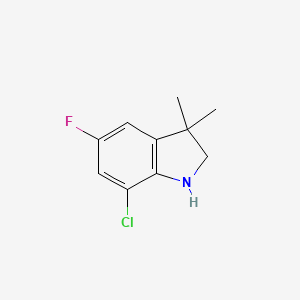
![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
